Nitrendipine-d5
Description
Nitrendipine-d5 (CAS: 2469554-26-3) is a deuterated isotopologue of Nitrendipine, a dihydropyridine (DHP) calcium channel blocker used primarily for its antihypertensive and vasodilatory properties . The molecular formula of this compound is C₁₈H₁₅D₅N₂O₆, with a molecular weight of 365.39 g/mol, distinguishing it from the parent compound (C₁₈H₂₀N₂O₆, MW: 360.37 g/mol) by the substitution of five hydrogen atoms with deuterium . This isotopic labeling enhances metabolic stability, making this compound a critical tool in pharmacokinetic (PK) studies, analytical method validation, and quality control (QC) during drug development .
Properties
Molecular Formula |
C₁₈H₁₅D₅N₂O₆ |
|---|---|
Molecular Weight |
365.39 |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester-d5; Bay e 5009-d5; Bayotensin-d5; Baypress-d5; Bylotensin-d5; Deiten-d5; Nidrel; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares Nitrendipine-d5 with structurally related deuterated calcium channel blockers:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility | Storage Conditions |
|---|---|---|---|---|---|---|
| This compound | 2469554-26-3 | C₁₈H₁₅D₅N₂O₆ | 365.39 | ≥98% | 125 mg/mL (DMSO) | -80°C (6 months) |
| Nisoldipine-d4 | N/A | C₂₀H₂₀D₄N₂O₆ | 388.43 | >98% | Not reported | -20°C (recommended) |
| Nimodipine-d7 | N/A | C₂₁H₂₀D₇N₃O₇ | 457.52 | 99.95% | Not reported | -80°C (long-term) |
| Norverapamil-d7 | N/A | C₂₃H₂₆D₇N₂O₄ | 417.56 | >98% | Not reported | 2-8°C (short-term) |
Key Observations :
- This compound has a lower molecular weight compared to Nimodipine-d7 and Norverapamil-d7 due to its simpler DHP structure .
Pharmacological and Functional Comparisons
Target Selectivity and Potency
| Compound | Calcium Channel Type | IC₅₀/EC₅₀ | Clinical Development Status |
|---|---|---|---|
| This compound | L-type (Cav1.2) | ~10 nM | Research use only |
| Nisoldipine-d4 | L-type (Cav1.2) | ~10 nM | Preclinical |
| NNC 55-0396 | T-type (Cav3.1) | 6.8 μM (Cav3.1) | Phase I/II trials |
Key Findings :
- This compound and Nisoldipine-d4 exhibit L-type calcium channel selectivity , making them suitable for hypertension research .
- NNC 55-0396, a T-type selective blocker, shows divergent applications (e.g., neuropathic pain) due to its unique target profile .
Metabolic and Pharmacokinetic Profiles
Deuteration alters metabolic pathways by slowing CYP450-mediated oxidation. This compound demonstrates prolonged half-life compared to non-deuterated Nitrendipine, enhancing its utility as a PK tracer . In contrast, Norverapamil-d7 is used to study verapamil metabolism, highlighting the role of deuteration in metabolite tracking .
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